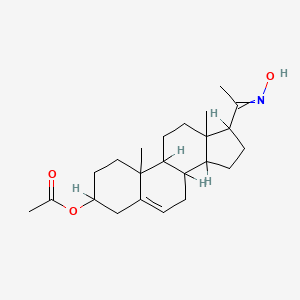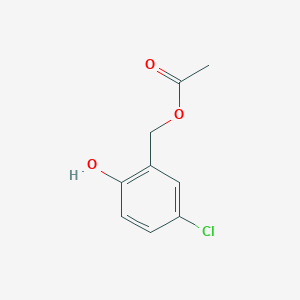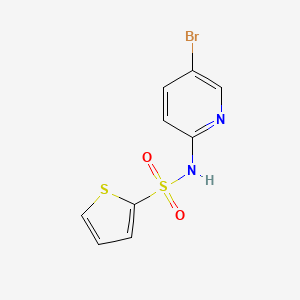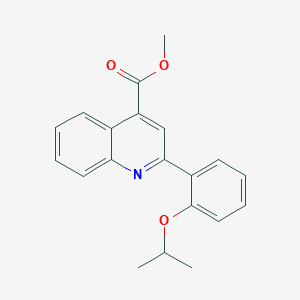![molecular formula C14H14N2O3S B5858219 2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
2-[methyl(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[methyl(phenylsulfonyl)amino]benzamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 296.36 g/mol. This compound is widely used in various research applications due to its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent. In Additionally, we will list future directions for research on this compound.
Aplicaciones Científicas De Investigación
MPA has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of MPA is in the field of cancer research. Studies have shown that MPA can inhibit the activity of certain enzymes, such as DNA topoisomerase IIα and histone deacetylases, which are involved in the proliferation of cancer cells. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
In addition to its use in cancer research, MPA has also been studied for its potential therapeutic effects in other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. Studies have shown that MPA can inhibit the activity of certain enzymes involved in the pathogenesis of these diseases, leading to a reduction in inflammation and neurodegeneration.
Mecanismo De Acción
The mechanism of action of MPA is primarily based on its ability to inhibit the activity of certain enzymes. Specifically, MPA can bind to the active site of enzymes, such as DNA topoisomerase IIα and histone deacetylases, and prevent their activity. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. In addition, MPA can also inhibit the activity of enzymes involved in the pathogenesis of other diseases, leading to a reduction in inflammation and neurodegeneration.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA are primarily related to its ability to inhibit the activity of certain enzymes. Studies have shown that MPA can lead to a reduction in tumor growth and the induction of apoptosis in cancer cells. Additionally, MPA can also lead to a reduction in inflammation and neurodegeneration in other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPA in lab experiments is its ability to inhibit the activity of certain enzymes with high specificity. This specificity can lead to a reduction in off-target effects and an increase in the accuracy of the results. Additionally, MPA is relatively easy to synthesize and can be obtained in high yields, making it a cost-effective compound for research purposes.
However, there are also limitations to using MPA in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that MPA can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, MPA can also have off-target effects on other enzymes, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for research on MPA. One potential direction is to explore the use of MPA in combination with other therapeutic agents for the treatment of cancer and other diseases. Studies have shown that MPA can enhance the efficacy of certain chemotherapeutic agents, leading to a reduction in tumor growth and an increase in survival rates.
Another potential direction is to explore the use of MPA in the development of new therapeutic agents. Studies have shown that MPA can serve as a scaffold for the development of new compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, MPA is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It can inhibit the activity of certain enzymes, leading to a reduction in tumor growth and the induction of apoptosis in cancer cells. Additionally, MPA can also lead to a reduction in inflammation and neurodegeneration in other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. While there are limitations to using MPA in lab experiments, its potential as a therapeutic agent and its cost-effectiveness make it a promising compound for future research.
Métodos De Síntesis
MPA can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with methyl phenyl sulfone in the presence of a base catalyst. The resulting intermediate is then treated with hydrochloric acid and sodium nitrite to form the final product, MPA. The synthesis of MPA is relatively simple and can be achieved with high yields, making it a cost-effective compound for research purposes.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-16(13-10-6-5-9-12(13)14(15)17)20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPACXAFYDJZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(phenylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)




![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)


![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)